

1-(Cbz-amino)cyclohexanecarboxylic acid structure

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Compound of Interest

Compound Name: 1-(Cbz-amino)cyclohexanecarboxylic acid

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An In-depth Technical Guide to **1-(Cbz-amino)cyclohexanecarboxylic Acid**

Introduction

1-(Benzyloxycarbonylamino)cyclohexane-1-carboxylic acid, commonly referred to as **1-(Cbz-amino)cyclohexanecarboxylic acid**, is a synthetic, non-proteinogenic α -amino acid derivative. It belongs to a class of conformationally constrained amino acids, which are of significant interest in medicinal chemistry and drug development. The rigid cyclohexane backbone restricts the conformational flexibility of the molecule, a property that can enhance the stability of peptide structures, such as β -helical motifs.^[1] The benzyloxycarbonyl (Cbz or Z) group serves as a crucial protecting group for the amine, preventing unwanted side reactions during multi-step syntheses, particularly in peptide chemistry. This guide provides a comprehensive overview of its structure, properties, synthesis, and applications for researchers and professionals in drug development.

Chemical Structure and Properties

The core structure of **1-(Cbz-amino)cyclohexanecarboxylic acid** consists of a cyclohexane ring with both a carboxylic acid group and a Cbz-protected amino group attached to the same carbon atom (C1). The Cbz group is stable under a range of conditions but can be selectively removed, most commonly via catalytic hydrogenation.

Caption: Chemical structure of **1-(Cbz-amino)cyclohexanecarboxylic acid**.

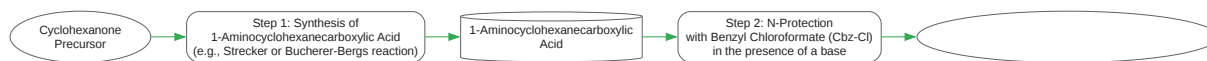
Physicochemical Properties

Quantitative data for the title compound is not widely published. The table below summarizes the properties of its precursor, 1-aminocyclohexanecarboxylic acid, and a positional Cbz-protected isomer, which provide a useful reference.

Property	Value (1-aminocyclohexanecarboxylic acid)	Value (cis-4-(((Benzyloxy)carbo-nyl)amino)cyclohexane-1-carboxylic acid)	Reference
CAS Number	2756-85-6	67299-52-9	[2] [3]
Molecular Formula	C ₇ H ₁₃ NO ₂	C ₁₅ H ₁₉ NO ₄	[2] [3]
Molecular Weight	143.19 g/mol	277.32 g/mol	[1] [3]
Appearance	White to off-white crystalline powder	-	[1] [4]
Melting Point	>300 °C	-	[1] [5]
Boiling Point	272.3 °C at 760 mmHg (Predicted)	-	[1]
Solubility	Moderately soluble in polar solvents like water and ethanol	-	[4]
Purity	≥98% (Titration)	≥97%	[1] [3]

Synthesis and Mechanism

The synthesis of **1-(Cbz-amino)cyclohexanecarboxylic acid** is typically achieved in a two-step process. First, the precursor amino acid, 1-aminocyclohexanecarboxylic acid, is synthesized. Subsequently, the amino group is protected using benzyl chloroformate (Cbz-Cl).



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Caption: General synthetic workflow for **1-(Cbz-amino)cyclohexanecarboxylic acid**.

Mechanism of Cbz Protection

The protection of the primary amine involves a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amino acid attacks the electrophilic carbonyl carbon of benzyl chloroformate. This forms a tetrahedral intermediate. The intermediate then collapses, expelling a stable chloride leaving group. A base is required in the reaction to neutralize the hydrochloric acid generated, driving the reaction to completion.

Experimental Protocols

The following are representative protocols for the synthesis of the precursor and its subsequent Cbz-protection.

Protocol 1: Synthesis of 1-Aminocyclohexanecarboxylic Acid

Several routes exist for the synthesis of 1-aminocyclohexanecarboxylic acid.^[6] One common industrial method is a variation of the Strecker synthesis or the Bucherer-Bergs reaction starting from cyclohexanone. Another documented method involves the ammonolysis of 1-chlorocyclohexanecarboxylic acid.^[4]

Example: Bucherer-Bergs Reaction

- **Reaction Setup:** In a suitable reaction vessel, cyclohexanone, potassium cyanide (KCN), and ammonium carbonate ((NH₄)₂CO₃) are combined in a solvent mixture, typically aqueous ethanol.
- **Heating:** The mixture is heated under reflux for several hours. During this time, a hydantoin intermediate is formed.

- **Hydrolysis:** The resulting hydantoin is not isolated but is hydrolyzed in the same pot by adding a strong base, such as sodium hydroxide (NaOH), and continuing to heat the mixture.
- **Acidification and Isolation:** After hydrolysis, the reaction mixture is cooled. The product is then precipitated by acidifying the solution with a mineral acid (e.g., HCl) to a pH near the isoelectric point of the amino acid.
- **Purification:** The crude 1-aminocyclohexanecarboxylic acid is collected by filtration, washed with cold water and a suitable organic solvent (e.g., ethanol), and dried. Further purification can be achieved by recrystallization.

Protocol 2: Cbz-Protection of 1-Aminocyclohexanecarboxylic Acid

This protocol describes a general method for the N-protection of an amino acid using benzyl chloroformate.

- **Dissolution:** 1-aminocyclohexanecarboxylic acid is dissolved in an aqueous solution of a base, such as 1M sodium hydroxide (NaOH) or sodium carbonate (Na_2CO_3), in an ice bath to maintain a temperature of 0-5 °C. The base deprotonates the carboxylic acid and helps to keep the amino group nucleophilic.
- **Addition of Cbz-Cl:** Benzyl chloroformate (Cbz-Cl) is added dropwise to the stirred solution. It is often added concurrently with another portion of the base solution to maintain a basic pH (pH 8-10), which neutralizes the HCl formed during the reaction.
- **Reaction:** The reaction mixture is stirred vigorously and allowed to warm to room temperature. The reaction is typically continued for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
- **Workup:** Once the reaction is complete, the mixture is washed with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted Cbz-Cl and benzyl alcohol (a common impurity).
- **Acidification and Extraction:** The aqueous layer is then cooled in an ice bath and carefully acidified to a low pH (pH ~2) with a cold, dilute acid (e.g., 1M HCl). This protonates the

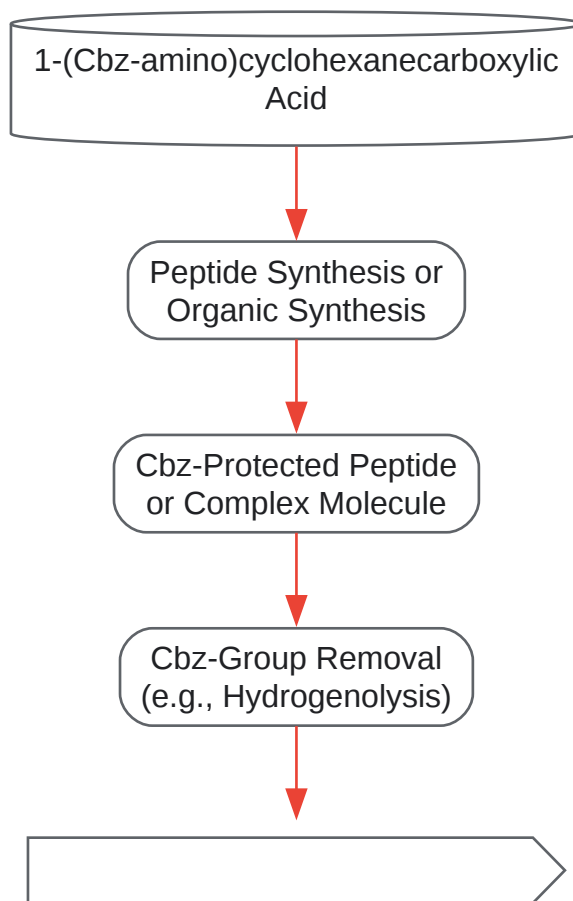
carboxylic acid, causing the Cbz-protected product to precipitate or to be extractable into an organic solvent.

- **Isolation and Purification:** The product is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na_2SO_4), filtered, and the solvent is removed under reduced pressure to yield the crude **1-(Cbz-amino)cyclohexanecarboxylic acid**. The final product can be purified by recrystallization or column chromatography.

Applications in Research and Drug Development

1-(Cbz-amino)cyclohexanecarboxylic acid is primarily used as a building block in the synthesis of more complex molecules, particularly peptides and peptidomimetics. The conformational rigidity of the cyclohexane ring is a desirable feature in drug design, as it can lead to compounds with higher binding affinity and selectivity for their biological targets.

The Cbz-protected form is essential for its incorporation into peptide chains using standard solid-phase or solution-phase peptide synthesis techniques. After its integration into a larger molecule, the Cbz group can be readily removed by hydrogenolysis, a mild deprotection method that is orthogonal to many other protecting groups used in organic synthesis. This compound and its derivatives are valuable intermediates for creating novel pharmaceuticals, including enzyme inhibitors and receptor modulators.^{[4][7][8]}



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Caption: Role as a synthetic intermediate in drug development.

Conclusion

1-(Cbz-amino)cyclohexanecarboxylic acid is a valuable synthetic intermediate for researchers in organic chemistry and drug discovery. Its unique structural properties, combining a conformationally restricted core with a versatile and reliable amine protecting group, make it an important tool for designing and synthesizing novel peptides and small molecule therapeutics. The well-established synthetic routes to its precursor and the straightforward Cbz-protection protocol ensure its accessibility for a wide range of research applications.

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